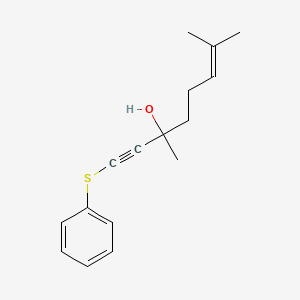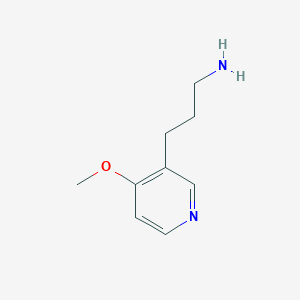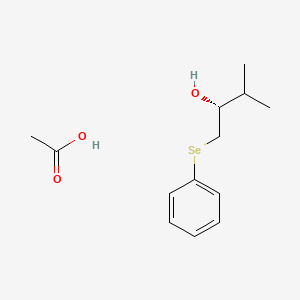
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compound Acetic acid is a simple carboxylic acid with the formula CH₃COOH, known for its sour taste and pungent smell
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol typically involves the following steps:
Synthesis of (2R)-3-methyl-1-phenylselanylbutan-2-ol: This can be achieved through the reaction of ®-3-methyl-2-butanol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent oxidation of the selenium compound.
Acetylation: The resulting (2R)-3-methyl-1-phenylselanylbutan-2-ol is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically conducted at room temperature.
Industrial Production Methods
Industrial production of acetic acid involves several methods, including:
Methanol Carbonylation: This is the most common method, where methanol and carbon monoxide react in the presence of a rhodium or iridium catalyst to produce acetic acid.
Oxidation of Ethanol: Ethanol is oxidized using oxygen or air in the presence of a metal catalyst such as cobalt or manganese acetate.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to form the corresponding selenide.
Substitution: The phenylselanyl group can be substituted with other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halides such as sodium iodide or thiols like thiophenol can be used for substitution reactions.
Major Products
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted organoselenium compounds.
Applications De Recherche Scientifique
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s organoselenium moiety is of interest due to its potential antioxidant properties.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its unique chemical properties.
Industry: It can be used in the production of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol involves its interaction with various molecular targets:
Oxidative Stress Pathways: The organoselenium moiety can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting their catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R)-3-methyl-1-phenylselanylbutan-2-ol: Without the acetic acid moiety.
Acetic acid: Without the organoselenium compound.
Selenomethionine: Another organoselenium compound with antioxidant properties.
Uniqueness
Acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol is unique due to its combination of a chiral organoselenium compound and acetic acid, providing both antioxidant properties and the reactivity of a carboxylic acid.
Propriétés
Numéro CAS |
834882-73-4 |
|---|---|
Formule moléculaire |
C13H20O3Se |
Poids moléculaire |
303.27 g/mol |
Nom IUPAC |
acetic acid;(2R)-3-methyl-1-phenylselanylbutan-2-ol |
InChI |
InChI=1S/C11H16OSe.C2H4O2/c1-9(2)11(12)8-13-10-6-4-3-5-7-10;1-2(3)4/h3-7,9,11-12H,8H2,1-2H3;1H3,(H,3,4)/t11-;/m0./s1 |
Clé InChI |
KMAMJUVWCBOHJK-MERQFXBCSA-N |
SMILES isomérique |
CC(C)[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
SMILES canonique |
CC(C)C(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Methyl-1H-indol-3-yl)methyl]but-3-en-2-one](/img/structure/B14184834.png)
![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14184841.png)
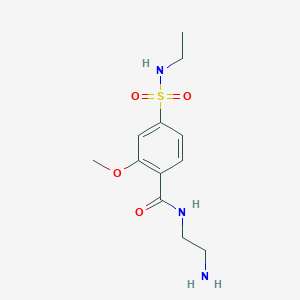
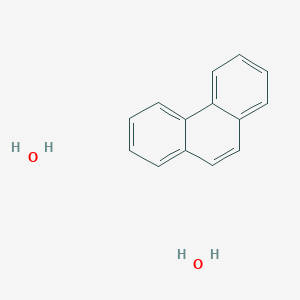
![5-{[3-(Trifluoromethyl)phenyl]methanesulfonyl}-1,2,4-thiadiazol-3-amine](/img/structure/B14184846.png)

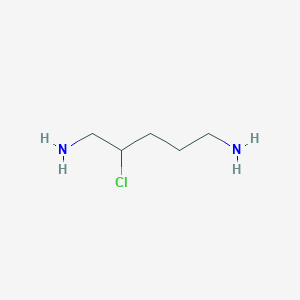
![1H-Pyrrole, 2,4-diacetyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14184862.png)

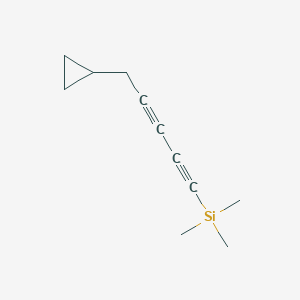
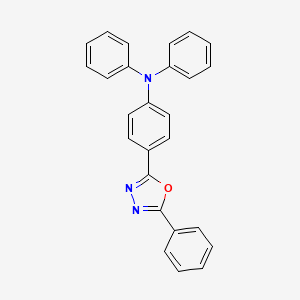
![Glycylglycyl-N-[di(1H-imidazol-2-yl)methyl]-L-histidinamide](/img/structure/B14184901.png)
